2-azido-N-cyclopentylacetamide
Overview
Description
2-azido-N-cyclopentylacetamide is a nitrogen-containing compound that has gained significant attention due to its remarkable biological properties, chemical diversity, and potential implications in various scientific fields like drug discovery, gene therapy, materials science, and chemical biology .
Synthesis Analysis
The synthesis of this compound involves a diazotransfer reaction. This process is established for oligoribonucleotides of different lengths and secondary structures. The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .Chemical Reactions Analysis
Azides, including this compound, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology .Scientific Research Applications
1. Synthesis of Triazoles in Peptide Backbones or Side Chains
A study by (Tornøe, Christensen, & Meldal, 2002) reported the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This process successfully used primary, secondary, and tertiary alkyl azides, aryl azides, and an azido sugar, leading to the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The research highlighted the efficient and mild conditions of the copper(I) catalysis.
2. Application in β-Glycoside Formation and Oligosaccharide Synthesis
Research by (Mong et al., 2012) explored the use of 2-azido-2-deoxythioglycosides for β-glycosidic bond formation under low-concentration glycosylation conditions. The study demonstrated the synthesis of protected β-(16)-N-acetylglucosamine trimer and other core conjugates, indicating the potential of 2-azido-2-deoxythioglycosides in oligosaccharide synthesis.
3. Versatile Tool in Chemical Biology
The study by (Fauster et al., 2012) discussed the synthesis of 2′-azido nucleosides and their incorporation into RNA. The research found that these modifications are well tolerated in siRNA, suggesting their potential use in gene silencing applications. Furthermore, the 2′-azido modifications were shown to be compatible with bioorthogonal Click reactions, allowing for efficient labeling of RNA, thereby expanding their applicability in chemical biology.
4. Application in Polymer-based Materials
(Huynh et al., 2013) reported the use of copper-assisted azide–alkyne cycloaddition for synthesizing biocompatible materials like hydrogels or microgels. These materials have potential applications in tissue engineering and drug delivery.
5. Conjugation of Nucleosides and Oligonucleotides
(Jawalekar et al., 2008) presented a procedure for copper(I)-catalyzed [3+2] cycloaddition of nucleosides and nucleotides. This technology can be valuable in synthesizing oligonucleotide dimers and conjugates, demonstrating the utility of azido-alkyne cycloaddition in nucleic acid chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Azides, such as 2-azido-N-phenylacetamide, are often used in medicinal chemistry and molecular biology . They can act as intermediates for the preparation of various heterocycles .
Mode of action
Azides can undergo a variety of chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the formation of various heterocyclic compounds .
Biochemical pathways
Azides can be incorporated into nucleic acids for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization . They can also generate nitrogen-centered radicals (NCRs) from the azido groups that are selectively inserted into the nucleoside frame .
Result of action
The result of the action of azides can vary depending on the specific reactions they undergo. For example, the generation of NCRs from azidonucleosides can have various biological implications .
Biochemical Analysis
Biochemical Properties
2-azido-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribonucleotide reductases, where it generates nitrogen-centered radicals that inhibit the enzyme’s activity . This interaction is crucial as ribonucleotide reductases are essential for DNA synthesis and repair. The compound’s azido group is responsible for these interactions, leading to the formation of reactive intermediates that can modify the activity of target enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux. These effects highlight the compound’s potential as a tool for studying cellular processes and as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the azido group of this compound can form covalent bonds with active site residues of target enzymes, resulting in enzyme inactivation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, the compound can undergo reduction reactions mediated by cellular reductases, leading to the formation of reactive intermediates . These intermediates can further participate in metabolic reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The compound’s distribution can also influence its accumulation and clearance, affecting its overall biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production
Properties
IUPAC Name |
2-azido-N-cyclopentylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-11-9-5-7(12)10-6-3-1-2-4-6/h6H,1-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLNJSKJHSIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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